MitoBloCK-10

Mitochondrial Biology Protein Translocation Chemical Probe

Mitochondrial protein import studies often suffer from off-target effects when using non-selective inhibitors like MitoBloCK-6 (Erv1/ALR) or DECA. MitoBloCK-10 (MB-10) is the only characterized small molecule that selectively targets the TIM23-associated PAM complex via Tim44 binding, without altering mitochondrial respiration. • Selective TIMM44 inhibition (IC50 ~17 µM); no cross-reactivity with TIM22 or Mia40 pathways • Validated in yeast and mammalian systems; MB-10-resistant point mutants (I297V, T290S) confirm on-target specificity • Effective at 25-100 µM for pulse-chase import assays, mitophagy studies (PINK1/Parkin), and cancer-selectivity profiling • Available in mg to bulk quantities; ≥98% purity by HPLC; shipped under ambient conditions

Molecular Formula C12H8FN3O3S
Molecular Weight 293.28 g/mol
Cat. No. B2529043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoBloCK-10
Molecular FormulaC12H8FN3O3S
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+
InChIKeyQDYQZMWFIYLMNX-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MitoBloCK-10: TIMM44/PAM Complex Inhibitor


MitoBloCK-10 (MB-10, CAS 394694-98-5) is the first small-molecule modulator shown to attenuate the activity of the mitochondrial protein‑associated motor (PAM) complex [1]. It selectively inhibits the TIM23 inner‑membrane translocon pathway by binding to a specific pocket in the C‑terminal domain of Tim44 (TIMM44), thereby blocking precursor binding and Hsp70 recruitment without disrupting other PAM components or mitochondrial respiration . As a first‑in‑class chemical probe, MB‑10 enables reversible, dose‑dependent interrogation of mitochondrial import in yeast and mammalian systems [2].

Selective inhibition of TIM23-mediated mitochondrial import
Compatible with yeast and mammalian assay platforms
Spares TIM22, Mia40 pathways and mitochondrial respiration

Why MitoBloCK-10 Cannot Be Substituted


Substituting MitoBloCK‑10 with other mitochondrial import inhibitors, such as MitoBloCK‑6 (an Erv1/ALR inhibitor) or DECA (dequalinium chloride, MitoBloCK‑12), introduces confounding off‑target effects and fails to recapitulate the TIMM44‑specific phenotype. MB‑10 is the only characterized small molecule that selectively targets the TIM23‑associated PAM complex without altering mitochondrial respiration [1]. In contrast, MitoBloCK‑6 inhibits the redox‑regulated Mia40/Erv1 pathway with nanomolar potency , and DECA has additional effects as a mitochondrial uncoupler [2]. Genetic depletion of TIMM44 validates the on‑target mechanism of MB‑10, confirming that MB‑10‑resistant mutants and TIMM44‑knockout cells are completely insensitive to the compound [3][4]. Consequently, using any other tool would yield data that do not accurately reflect TIMM44‑dependent biology, compromising experimental reproducibility and interpretation.

MitoBloCK-6 (Erv1/ALR inhibitor)
Inhibits Mia40 pathway with nanomolar potency; import phenotype may shift away from TIMM44-dependent interpretation.
DECA / MitoBloCK-12
Uncoupling activity may mask TIMM44-specific readouts; respiratory endpoints may differ, limiting direct substitution.
Absence of TIMM44-validated control in alternatives
Genetic validation (CRISPR KO) data available only for MB-10; other inhibitors lack on-target confirmation context.

MitoBloCK-10 Evidence: Head-to-Head Comparisons


TIM23 Pathway Selectivity: Sparing TIM22 and MIA40 Import

MitoBloCK‑10 selectively inhibits the import of TIM23‑dependent substrates while leaving TIM22 and Mia40/Erv1 pathways intact. In a direct head‑to‑head yeast import assay, 100 µM MB‑10 reduced Su9‑Ura3 (TIM23 substrate) import by ~80% and Su9‑DHFR import by 75%, but had no effect on AAC (TIM22 substrate), Tom40 (SAM complex), or Erv1 (Mia40/Erv1 pathway) import [1]. This contrasts sharply with MitoBloCK‑6, which potently inhibits Erv1/ALR (IC50 = 900 nM) but does not target TIMM44 .

Pathway Selectivity
Head-to-head
~80% Su9-Ura3 inhibition; 0% TIM22/Mia40
MitoBloCK-6: IC50 900 nM (Erv1), no TIM23 effect
Supports TIM23-specific probe context; no cross-pathway inhibition
Yeast import assay, 100 µM MB-10
Mitochondrial Biology Protein Translocation Chemical Probe

Yeast MIC50 Profiling Confirms TIM23 Targeting

Synthetic lethal analysis in S. cerevisiae revealed that a tim23‑2 mutant strain is 7‑fold more sensitive to MitoBloCK‑10 than wild‑type (WT), whereas a tim10‑1 mutant (TIM22 pathway) shows only modest sensitivity [1]. The MIC50 of MB‑10 was 1 µM for the tim23‑2 strain, compared to 7.1 µM for WT and 4.7 µM for tim10‑1 [1]. This hypersensitivity is not observed with MitoBloCK‑6 or DECA, which target different complexes.

Yeast MIC50
Genetic validation
1 µM
7.1-fold shift vs. WT (7.1 µM)
Genetic hypersensitivity confirms TIM23-target engagement context
Yeast growth assay, 30°C
Chemical Genetics Yeast Model Target Validation

Cancer-Selective Cytotoxicity vs. Primary Cells

MitoBloCK‑10 induces cell death in bladder cancer cells but spares normal primary bladder epithelial cells. In a direct comparison using MTT assays, MB‑10 reduced viability of patient‑derived primary bladder cancer cells and T24 cells with an IC50 of approximately 17 µM, while causing no significant cytotoxicity in primary bladder epithelial cells [1]. Genetic depletion of TIMM44 (CRISPR‑Cas9) phenocopied this effect and rendered cancer cells insensitive to MB‑10, confirming target‑dependent selectivity [1].

Cell Viability Profile
Direct comparison
Cancer cells IC50 ~17 µM
Primary cells >80% viable at 20 µM
Cell-model response context; TIMM44-dependent viability endpoint
MTT assay, 24 h; KO cells insensitive
Cancer Biology Drug Selectivity Bladder Cancer

Xenograft Growth Inhibition in Bladder Cancer

Intraperitoneal administration of MitoBloCK‑10 (20 mg/kg every other day) significantly impeded the growth of bladder cancer xenografts in nude mice [1]. Tumor volume was reduced compared to vehicle‑treated controls, and this effect was accompanied by molecular markers of TIMM44 inhibition (oxidative stress, ATP reduction, Akt‑S6K1 dephosphorylation). In contrast, genetic depletion of TIMM44 also arrested xenograft growth, and MB‑10 had no additional effect in TIMM44‑knockout tumors, demonstrating on‑target in vivo activity [1].

Xenograft Tumor Volume
In vivo model
20 mg/kg i.p. reduced volume vs. vehicle
No effect in TIMM44-KO tumors
Supports in vivo TIMM44-dependent model-response context
Bladder cancer xenograft, nude mice
Xenograft Model Bladder Cancer In Vivo Pharmacology

Mitochondrial Respiration: No Uncoupling or ETC Inhibition

Unlike many mitochondrial toxins, MitoBloCK‑10 does not alter mitochondrial respiration. In a Clark‑type oxygen electrode assay, the addition of 100 µM MB‑10 to isolated yeast mitochondria did not change the rate of oxygen consumption (−0.55 nmol/s post‑MB‑10 vs. −0.41 nmol/s with DMSO vehicle) [1]. In contrast, four other hits from the same screen completely halted respiration at 100 µM and were discarded [1]. DECA (MitoBloCK‑12) has documented uncoupling activity, confounding its use as a pure import inhibitor [2].

Oxygen Consumption
Direct comparison
−0.55 nmol/s (100 µM MB-10)
DMSO: −0.41 nmol/s; no significant change
Respiration unchanged; import-specific phenotype interpretation supported
Yeast mitochondria, Clark electrode
Mitochondrial Function Respiration Off-Target Effects

MitoBloCK-10 Research and Preclinical Applications


Selective Probe for TIM23-Dependent Mitochondrial Import

Use MitoBloCK‑10 at 25–100 µM to acutely and reversibly block TIM23‑mediated import without affecting TIM22 or Mia40 pathways [1]. Ideal for pulse‑chase import assays, mechanistic studies of PAM complex function, and validating TIMM44‑dependent substrate trafficking (e.g., SOD2, cytochrome c1) [2]. MB‑10 is the only small molecule that recapitulates the specific import defect seen with TIMM44 mutation or knockdown, as shown by synthetic lethal yeast screens and mammalian SOD2 depletion studies [3].

TIMM44 Target Validation: Bladder Cancer and Angiogenesis

Apply MitoBloCK‑10 in vitro (IC50 ~17 µM) to assess cancer‑selective cytotoxicity in bladder cancer cell lines and primary patient‑derived cells [1]. Confirm on‑target activity by parallel TIMM44 CRISPR‑KO or siRNA knockdown, which abolishes MB‑10 sensitivity [2]. For in vivo target validation, administer MB‑10 i.p. at 20 mg/kg every other day in xenograft models; tumor growth inhibition confirms TIMM44 dependency in an intact physiological setting [3].

PINK1 Trafficking and Mitophagy in Parkinson's Models

Employ MitoBloCK‑10 (25–100 µM) to impair TIMM44‑dependent import of PINK1, thereby altering PINK1 association with the TOM complex and inhibiting Parkin recruitment during mitophagy induction [1]. MB‑10 analogs lacking TIMM44‑inhibitory activity fail to block mitophagy, providing a built‑in negative control for target specificity [1]. This application is unique to MB‑10 among mitochondrial import inhibitors.

Chemical-Genetic Profiling of TIM23 Complex in Yeast

Leverage the differential MIC50 values of MitoBloCK‑10 in yeast deletion strains (tim23‑2: 1 µM; WT: 7.1 µM; tim10‑1: 4.7 µM) to perform synthetic lethal screens or identify genetic interactors of the TIM23 translocon [1]. MB‑10‑resistant point mutants in Tim44 (e.g., I297V, T290S) provide additional tools for mapping the compound's binding pocket and validating structure‑activity relationships [2].

Application
Selection Property
Validation Focus
TIM23-dependent import assays
TIM23-selective inhibition without off-pathway effects
Import substrate specificity and PAM complex engagement
TIMM44 target validation in cancer cell models
Cell-model endpoint response context
Cytotoxicity endpoints and TIMM44 dependency
PINK1 trafficking and mitophagy studies
PINK1 import inhibition and TOM complex modulation
Parkin recruitment and mitophagy flux endpoints
Yeast chemical-genetic TIM23 profiling
MIC50-based strain sensitivity
Genetic interactor mapping and binding pocket characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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